molecular formula C18H30N2O4S B158865 Ropivacaine mesylate CAS No. 854056-07-8

Ropivacaine mesylate

Cat. No. B158865
M. Wt: 370.5 g/mol
InChI Key: YPTSIOMXZOPKAF-RSAXXLAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ropivacaine mesylate is a long-acting amide local anesthetic agent . It is used to cause numbness or loss of feeling in patients before and during surgery or labor and delivery . It is also used to relieve acute pain . Ropivacaine does not cause loss of consciousness .


Synthesis Analysis

Ropivacaine is formed in microsomes from cells expressing CYP1A2 and CYP3A4 . The formation of 3-OH-ropivacaine, the main metabolite formed in vivo, is catalyzed by CYP1A . The formation of 4-OH-ropivacaine, 2-OH-methyl-ropivacaine, and PPX is catalyzed by CYP3A .


Molecular Structure Analysis

The molecular formula of Ropivacaine mesylate is C18H30N2O4S . The molecular weight is 370.5 g/mol . The IUPAC name is (2 S )- N - (2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide; methanesulfonic acid .


Chemical Reactions Analysis

Ropivacaine mesylate effectively blocks neuropathic pain . It blocks impulse conduction via reversible inhibition of sodium ion influx in nerve fibers .


Physical And Chemical Properties Analysis

Ropivacaine mesylate has a molecular weight of 370.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 4 . The exact mass is 370.19262862 g/mol .

Scientific Research Applications

1. Application in Neuropathic Pain Management

Ropivacaine mesylate has been examined for its effectiveness in managing neuropathic pain. A study found that epidural administration of ropivacaine mesylate effectively blocks neuropathic pain without inducing analgesic tolerance. Notably, it delays the development of neuropathy produced by peripheral nerve injury. The study also highlights the benefits of a novel sustained release lipid formulation of ropivacaine, which prolongs its duration of action, offering an extended blockade of mechanical allodynia and thermal hyperalgesia (Li, Fan, & Wang, 2015).

2. Pharmacology and Clinical Use

Ropivacaine is known for its long-acting properties as a local anesthetic agent. Its pharmacological profile includes reversible inhibition of sodium ion influx in nerve fibers, resulting in less likelihood of penetrating large myelinated motor fibers compared to other local anesthetics. This characteristic offers a reduced motor blockade and a higher degree of motor sensory differentiation, making it useful in scenarios where motor blockade is undesirable (Kuthiala & Chaudhary, 2011).

3. Efficacy in Epidural Anesthesia

Clinical studies have compared ropivacaine mesylate with ropivacaine hydrochloride in epidural anesthesia. These studies found no significant differences in onset, extent, and duration of sensory and motor block, as well as hemodynamic stability, between the two forms. This indicates that ropivacaine mesylate is similar to ropivacaine hydrochloride in both efficacy and safety (Xu, 2004).

4. Transdermal Delivery Research

Ropivacaine mesylate has been evaluated for its suitability in transdermal delivery systems. Research involving ropivacaine-loaded microemulsion formulations and microemulsion-based gels has shown promise for transdermal administration, with significant analgesic activity and no irritation responses observed in skin application (Zhao et al., 2014).

5. Comparative Studies in Clinical Settings

Various clinical studies have compared ropivacaine mesylate with other anesthetics or its different formulations for specific surgical procedures. These studies have generally found ropivacaine mesylate to be effective and safe, with similar efficacy and safety profiles to ropivacaine hydrochloride and other local anesthetics in various clinical settings (Shen, 2010).

Safety And Hazards

Ropivacaine mesylate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors . Avoid contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Future Directions

Future studies should explore the optimal duration for different doses of ropivacaine wound infiltration in laparoscopic cholecystectomy, as well as the relationship between dosage and plasma concentration .

properties

IUPAC Name

(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O.CH4O3S/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;1-5(2,3)4/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H3,(H,2,3,4)/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTSIOMXZOPKAF-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ropivacaine mesylate

CAS RN

854056-07-8
Record name Ropivacaine mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0854056078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ROPIVACAINE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJO2D2C5RI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
JQ XU, B ZHU, TH YE, XM WU… - Chinese Journal of …, 2004 - manu41.magtech.com.cn
… The stability of ropivacaine mesylate would be an advantage of its storage .Prophase … We have confirmed in our multicentre study that both ropivacaine mesylate and ropivacaine …
Number of citations: 15 manu41.magtech.com.cn
TF Li, H Fan, YX Wang - PloS one, 2015 - journals.plos.org
… We examined the antinociceptive effects of the epidural injection of ropivacaine sustained release suspension compared to those of ropivacaine mesylate injection in this study. A rat …
Number of citations: 15 journals.plos.org
Z Luo, Z Zhang, F Zhang, Y Liu, Y Zhang… - American journal of …, 2019 - ncbi.nlm.nih.gov
… In this study, the toxic effects of ropivacaine mesylate at different concentrations on adrenal pheochromocytoma PC12 cells (PC12 cells) were evaluated, and then the expression of Fas, …
Number of citations: 9 www.ncbi.nlm.nih.gov
C TONG, X WU, H TANG… - Chinese Journal of …, 2005 - ingentaconnect.com
… of the dextro r enantiomer of ropivacaine mesylate. Method%Both … Results%The enantiomers of ropivacaine mesylate was … $r ropivacaine in ropivacaine mesylate. Key words%HPCE#…
Number of citations: 0 www.ingentaconnect.com
JQ Xu, B Zhu, TH Ye - Zhongguo yi xue ke xue Yuan xue bao. Acta …, 2004 - europepmc.org
… and 2 mg/ml in postoperative analgesic subsequently while group ropivacaine mesylate correspondingly received ropivacaine mesylate of both 15 ml of 8.94 mg/ml and 2.374 mg/ml. …
Number of citations: 2 europepmc.org
X Xiao - Journal of Third Military Medical University, 2003 - pesquisa.bvsalud.org
… ropivacaine mesylate in compared with imported ropivacaine hydrochloride in Beagle dogs.Methods Ropivacaine mesylate … parameters of ropivacaine mesylate were T_(1/2?)(3.83?…
Number of citations: 1 pesquisa.bvsalud.org
Y Long, P Wang, J Zhao… - Chinese Journal of Primary …, 2011 - pesquisa.bvsalud.org
… ObjectiveTo compare the effect and safety of ropivacaine mesylate with ropivacaine … ConclusionThe results of ropivacaine mesylate used for anesthesia epidural was satisfied …
Number of citations: 2 pesquisa.bvsalud.org
B Zhu, J XU, T YE - Chinese Journal of Anesthesiology, 1996 - pesquisa.bvsalud.org
Objective To compare the effect of ropivacaine mesylate with ropivacaine HC1 for patient-controlled epidural analgesia (PCEA) after transabdominal hysterectomy. Methods Forty-four …
Number of citations: 2 pesquisa.bvsalud.org
A LI, W Zhan - Chinese Journal of Primary Medicine and …, 2010 - pesquisa.bvsalud.org
… using single epidural injection of S-Ropivacaine Mesylate to ease the pain after gynaecology … Conclusion The effect of using sihgle epidural injection of S-Ropivacaine Mesylate to ease …
Number of citations: 2 pesquisa.bvsalud.org
J Shi, M Zhu, Z Duan - Chinese Journal of Primary Medicine …, 2009 - pesquisa.bvsalud.org
… hernia neoplasty).group Ropivacaine mesylate(group A,n=45),… L3 ,Hyperbaric solution of Ropivacaine mesylate were injected … Conclusion Ropivacaine mesylate can be used effectively …
Number of citations: 2 pesquisa.bvsalud.org

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